Triethylvinylsilane

Description

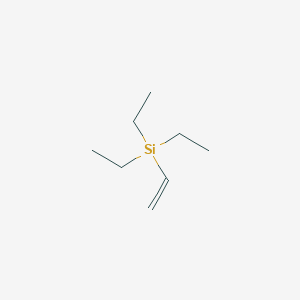

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl(triethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWGDHDXAMFADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314708 | |

| Record name | Ethenyltriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-54-5 | |

| Record name | Ethenyltriethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenyltriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Triethylvinylsilane chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Triethylvinylsilane for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, a versatile organosilicon compound. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in various synthetic applications.

Chemical Properties of this compound

This compound is a clear, colorless liquid with a characteristic odor. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, application, and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈Si | [1][2] |

| Molecular Weight | 142.31 g/mol | [1] |

| Boiling Point | 146-147 °C | [1][2] |

| Melting Point | Not available | |

| Density | 0.771 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.434 | [1][2] |

| Flash Point | 25 °C (77 °F) - closed cup | [1] |

| CAS Number | 1112-54-5 | [1][2] |

Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the vinyl group and the silicon-carbon bond. This dual functionality allows it to participate in a variety of chemical transformations, making it a valuable building block in organic synthesis.

Caption: Key reactions of this compound.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of the vinyl group. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. The reaction proceeds with high efficiency and is a fundamental method for the formation of silicon-carbon bonds[3].

Reaction Scheme: (C₂H₅)₃SiCH=CH₂ + R₃'SiH → (C₂H₅)₃SiCH₂CH₂SiR₃'

The regioselectivity of the hydrosilylation of vinylsilanes can be influenced by the choice of catalyst and substrate.

Polymerization

The vinyl group of this compound can undergo polymerization through various mechanisms, including free-radical and anionic polymerization, to form poly(this compound).

-

Free-Radical Polymerization: Initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide, this method produces polymers with a range of molecular weights[4][5][6]. The properties of the resulting polymer can be tailored by controlling the reaction conditions.

-

Anionic Polymerization: This living polymerization technique, often initiated by organolithium reagents like n-butyllithium, allows for the synthesis of polymers with well-defined molecular weights and low polydispersity[7][8][9]. This control is particularly valuable for creating block copolymers.

The resulting polysilanes have potential applications in areas such as ceramics, photoresists, and as precursors to silicon carbide.

Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions, serving as a vinyl-group donor.

-

Heck Reaction: In the Heck reaction, this compound can couple with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form substituted styrenes or dienes[10][11]. This reaction is a powerful tool for constructing complex organic molecules.

-

Stille Coupling: While this compound itself is not a direct partner in the Stille reaction, it can be readily converted to a vinylstannane, which then participates in the Stille coupling with organic halides or triflates[12][13][14]. This two-step sequence provides access to a wide range of cross-coupled products.

Other Reactions

The double bond in this compound can also undergo other typical alkene reactions, such as epoxidation with peroxy acids (e.g., m-CPBA) to form triethylsilyloxirane.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. The following are representative protocols for some of its key reactions.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of a vinyl Grignard reagent with triethylchlorosilane.

Materials:

-

Magnesium turnings

-

Vinyl bromide or vinyl chloride

-

Triethylchlorosilane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of vinyl bromide in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

-

Once the reaction has started, add the remaining vinyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C and add a solution of triethylchlorosilane in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Platinum-Catalyzed Hydrosilylation of an Alkene with Triethylsilane

This protocol describes a general procedure for the hydrosilylation of a terminal alkene using triethylsilane, with this compound acting as a representative substrate for reaction with another silane.

Materials:

-

This compound

-

Triethylsilane

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and anhydrous toluene.

-

Add triethylsilane (1.1 eq) to the solution.

-

Add a catalytic amount of Karstedt's catalyst (e.g., 10-50 ppm Pt) to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the progress of the reaction by GC-MS or ¹H NMR spectroscopy.

-

Once the reaction is complete, the product can often be used without further purification, or the catalyst can be removed by passing the solution through a short plug of silica gel.

-

If necessary, the product can be purified by distillation under reduced pressure.

Free-Radical Polymerization of this compound

This protocol outlines the bulk polymerization of this compound using AIBN as a radical initiator.

Materials:

-

This compound (purified by distillation)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

Procedure:

-

Place purified this compound in a polymerization tube.

-

Add a calculated amount of AIBN (e.g., 0.1-1 mol% relative to the monomer).

-

Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Seal the tube under vacuum.

-

Heat the tube in a thermostatically controlled oil bath at a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time.

-

Cool the tube, open it, and dissolve the viscous polymer in a suitable solvent (e.g., toluene).

-

Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

Heck Reaction of this compound with an Aryl Halide

This protocol provides a general method for the palladium-catalyzed Heck coupling of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide (e.g., iodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 eq), palladium(II) acetate (1-5 mol%), and triphenylphosphine (2-10 mol%) in anhydrous DMF.

-

Add triethylamine (2.0 eq) and this compound (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Materials Science

While direct applications of this compound in marketed pharmaceuticals are not widely documented, its reactivity profile makes it a valuable tool in medicinal chemistry and drug delivery research.

-

Scaffold for Bioactive Molecules: The vinylsilane moiety can be incorporated into more complex molecules through cross-coupling reactions. These molecules can then be evaluated for biological activity. Vinylsilanes are precursors to a variety of organic structures, and their unique reactivity can be exploited in the synthesis of novel drug candidates[15].

-

Functionalized Polymers for Drug Delivery: Polymers and copolymers derived from this compound can be designed to have specific properties for drug delivery applications. The silane functionality can be used to tune the hydrophobicity, degradability, and drug-loading capacity of the polymer matrix[7][16][17]. For example, polymers containing silane groups can be used to create hydrogels with controlled crosslinking densities for sustained drug release[18][19][20].

-

Biomaterial Modification: The reactivity of the vinyl group allows for the grafting of this compound onto the surfaces of biomaterials to modify their properties, such as biocompatibility and adhesion.

Conclusion

This compound is a versatile and reactive organosilicon compound with a broad range of applications in organic synthesis. Its ability to undergo hydrosilylation, polymerization, and cross-coupling reactions makes it a valuable building block for the creation of complex molecules and functional materials. For researchers in drug development, this compound offers opportunities for the synthesis of novel bioactive compounds and the development of advanced drug delivery systems. The experimental protocols provided in this guide serve as a starting point for the practical application of this useful reagent.

References

- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 2. graphviz.org [graphviz.org]

- 3. Cyclic metal(oid) clusters control platinum-catalysed hydrosilylation reactions: from soluble to zeolite and MOF catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02391D [pubs.rsc.org]

- 4. fujc.pp.ua [fujc.pp.ua]

- 5. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pslc.ws [pslc.ws]

- 7. Functional Polymers for Biomedical Apps [sigmaaldrich.com]

- 8. [PDF] Anionic Polymerization of Vinylsilanes II. Mechanism of Isomerization in the Polymerization of Trimethylvinylsilane with Butyllithium-N,N,N′,N′-tetramethylethylenediamine | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Simplified Preparation of Trialkylvinylsilanes via the Silyl-Heck Reaction Utilizing a Second Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 16. Biodegradable synthetic polymers: Preparation, functionalization and biomedical application – ScienceOpen [scienceopen.com]

- 17. mdpi.com [mdpi.com]

- 18. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Hydrogels formed by crosslinked poly(vinyl alcohol) as sustained drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Triethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylvinylsilane [(C₂H₅)₃SiCH=CH₂] is a valuable organosilicon compound utilized in a variety of chemical syntheses, including as a versatile intermediate in organic chemistry and materials science. Its synthesis and purification are critical steps to ensure high-purity material for subsequent applications. This technical guide provides a comprehensive overview of the two primary methods for the synthesis of this compound: the Grignard reaction and the hydrosilylation of acetylene. Detailed experimental protocols for each method are presented, along with a thorough procedure for the purification of the final product by fractional distillation. Quantitative data from the literature is summarized in structured tables for easy comparison, and key experimental workflows are visualized using diagrams to facilitate understanding.

Synthesis of this compound

Two principal routes are commonly employed for the laboratory and industrial-scale synthesis of this compound: the Grignard reaction and the catalytic hydrosilylation of acetylene.

Grignard Reaction Synthesis

The Grignard reaction provides a robust and widely used method for the formation of carbon-silicon bonds. In the context of this compound synthesis, this involves the reaction of a vinyl Grignard reagent with a triethylhalosilane or, more commonly, the reaction of an ethyl Grignard reagent with a vinylhalosilane. A prevalent approach utilizes the reaction of ethylmagnesium bromide with vinyltrichlorosilane.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Vinyltrichlorosilane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings (1.2 g atoms). Add anhydrous diethyl ether (sufficient to cover the magnesium) and a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide (1.18 moles) in anhydrous diethyl ether (800 ml) dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]

-

Reaction with Vinyltrichlorosilane: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of vinyltrichlorosilane (1.0 mole) in anhydrous diethyl ether dropwise to the stirred Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the unreacted Grignard reagent and precipitate magnesium salts. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 ml). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent by rotary evaporation. The crude this compound is then purified by fractional distillation.

Hydrosilylation of Acetylene

The direct addition of a silicon-hydride bond across a carbon-carbon triple bond, known as hydrosilylation, is an atom-economical method for the synthesis of vinylsilanes. The synthesis of this compound via this route involves the catalytic addition of triethylsilane to acetylene. Various transition metal complexes, particularly those of platinum, rhodium, and ruthenium, are known to catalyze this reaction.[2][3]

Materials:

-

Triethylsilane

-

Acetylene gas

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst, or a rhodium complex such as Rh(acac)(CO)₂)

-

Anhydrous toluene or other suitable solvent

Procedure:

-

Reaction Setup: In a flame-dried, high-pressure reaction vessel equipped with a magnetic stir bar, a gas inlet, and a pressure gauge, add the hydrosilylation catalyst (e.g., 0.01 mol%). Add anhydrous toluene and triethylsilane (1.0 mole).

-

Reaction: Purge the reactor with nitrogen and then introduce acetylene gas to the desired pressure. Heat the reaction mixture to the appropriate temperature (typically ranging from room temperature to 100 °C, depending on the catalyst) and stir vigorously. Monitor the reaction progress by gas chromatography (GC) to observe the consumption of triethylsilane and the formation of this compound.

-

Work-up: Upon completion of the reaction, cool the vessel to room temperature and carefully vent the excess acetylene.

-

Isolation: The reaction mixture, containing the product, solvent, and catalyst, is then subjected to fractional distillation to isolate the pure this compound.

Purification of this compound

Fractional distillation is the standard method for the purification of this compound, effectively separating it from unreacted starting materials, byproducts, and the solvent.[4][5][6] The boiling point of this compound is approximately 144-146 °C at atmospheric pressure.

Experimental Protocol: Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Place the crude this compound in the round-bottom flask with a few boiling chips. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Distillation: Gently heat the flask using a heating mantle. As the mixture boils, the vapor will rise through the fractionating column. The temperature should be monitored closely. Discard the initial fraction, which will contain lower-boiling impurities and residual solvent.

-

Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (144-146 °C).

-

Analysis: The purity of the collected fractions can be assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[6]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and related compounds based on literature values.

| Synthesis Method | Reactants | Catalyst/Conditions | Yield (%) | Purity (%) | Reference |

| Grignard Reaction | Vinyltrichlorosilane, Ethylmagnesium bromide | Diethyl ether, 0°C to RT | 60-80 (typical for similar reactions) | >95 (after distillation) | [1] |

| Hydrosilylation | Acetylene, Triethylsilane | Rh(acac)(CO)₂ | 85-98 (for analogous reactions) | >98 (after distillation) | [2] |

| Hydrosilylation | Phenylacetylene, Triethylsilane | Pt nanoparticles | Quantitative | High (distal/proximal ratio dependent on catalyst) | [7] |

Visualizations

Diagram 1: Grignard Synthesis Workflow

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Diagram 2: Hydrosilylation Synthesis Workflow

References

Spectroscopic Profile of Triethylvinylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylvinylsilane [(CH2=CH)Si(CH2CH3)3] is an organosilicon compound of significant interest in organic synthesis and materials science. Its utility as a versatile reagent and building block necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the characterization of this compound. This technical guide provides a summary of the expected spectroscopic data for this compound, based on the analysis of closely related compounds, and outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Disclaimer: The following data are predicted values based on the spectroscopic data of structurally similar compounds, as directly measured experimental data for this compound was not available in the referenced databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show signals corresponding to the vinyl and ethyl protons. The vinyl protons will exhibit a complex splitting pattern due to geminal, cis, and trans couplings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.8 - 6.2 | m | 1H | =CH-Si |

| 5.6 - 5.9 | m | 2H | H₂C= |

| 0.9 - 1.1 | t | 9H | -CH₃ |

| 0.5 - 0.7 | q | 6H | -CH₂- |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 138 - 142 | =CH-Si |

| 132 - 136 | H₂C= |

| 7 - 9 | -CH₃ |

| 3 - 5 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3050 - 3010 | C-H stretch (vinyl) | Medium |

| 2950 - 2850 | C-H stretch (alkyl) | Strong |

| 1610 - 1590 | C=C stretch | Medium |

| 1465 - 1450 | -CH₂- bend | Medium |

| 1385 - 1370 | -CH₃ bend | Medium |

| 1250 - 1230 | Si-CH₂- | Strong |

| 1010 - 990 | =C-H bend (trans) | Strong |

| 960 - 940 | =C-H bend (geminal) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. The fragmentation of organosilanes is often characterized by the loss of alkyl groups.

| Predicted m/z | Possible Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₂H₅]⁺ |

| 85 | [M - 2(C₂H₅)]⁺ |

| 57 | [Si(C₂H₅)]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid organosilane compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of the liquid this compound sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ¹³C NMR, the frequency is adjusted accordingly (e.g., 75-150 MHz). Standard pulse sequences are used to acquire the spectra.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

IR Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which is then analyzed for characteristic absorption bands.

Mass Spectrometry

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to Ethenyltriethylsilane (CAS 1112-54-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenyltriethylsilane, also known as Triethylvinylsilane, is an organosilicon compound with the CAS number 1112-54-5. It is a versatile chemical intermediate widely utilized in organic synthesis and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, generalized experimental protocols for their determination, and a representative experimental workflow for its application in chemical synthesis.

Chemical Identity and Structure

| Identifier | Value |

| CAS Number | 1112-54-5 |

| Common Names | Ethenyltriethylsilane, this compound |

| Molecular Formula | C₈H₁₈Si |

| Molecular Weight | 142.32 g/mol |

| SMILES | C=C--INVALID-LINK--(CC)CC |

| InChI Key | HBWGDHDXAMFADB-UHFFFAOYSA-N |

Physical and Chemical Properties

Ethenyltriethylsilane is a colorless liquid with a characteristic odor. It is a flammable liquid and should be handled with appropriate safety precautions. The key physical and chemical properties are summarized in the table below.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 146-147 °C |

| Density | 0.771 g/mL at 25 °C |

| Refractive Index | 1.434 (n20/D) |

| Flash Point | 25 °C (77 °F) |

| Solubility | Insoluble in water, soluble in organic solvents. |

Experimental Protocols

The following sections describe generalized experimental protocols for the determination of key physical properties of liquid organosilicon compounds like Ethenyltriethylsilane. These are based on standard testing methods.

Determination of Boiling Point

The boiling point of Ethenyltriethylsilane can be determined using a method analogous to ASTM D1078.[1][2][3][4] This standard test method is designed for determining the distillation range of volatile organic liquids.

Methodology:

-

A sample of the liquid is placed in a distillation flask.

-

The flask is heated, and the vapor is allowed to pass through a condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is monitored throughout the distillation process to determine the boiling range.

-

For a pure compound like Ethenyltriethylsilane, a sharp boiling point is expected.

Determination of Density

The density of Ethenyltriethylsilane can be measured using a digital density meter, following a procedure similar to ASTM D4052.[5][6][7][8][9][10] This method is suitable for petroleum distillates and other liquid chemicals.

Methodology:

-

A small, precise volume of the liquid sample is introduced into an oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is then used, in conjunction with calibration data, to calculate the density of the liquid at a specific temperature.

Determination of Refractive Index

The refractive index of Ethenyltriethylsilane can be determined using an Abbe refractometer, with a methodology based on ASTM D1218.[11][12][13][14][15] This standard test method is designed for hydrocarbon liquids.

Methodology:

-

A small drop of the liquid sample is placed on the prism of the refractometer.

-

The instrument's light source is passed through the sample.

-

The operator adjusts the instrument to bring a dividing line between light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is then read directly from the instrument's scale.

-

The temperature of the sample must be carefully controlled and recorded, as the refractive index is temperature-dependent.

Reactivity and Applications

Ethenyltriethylsilane is a valuable building block in organic synthesis, primarily due to the reactivity of its vinyl group. It readily participates in hydrosilylation and polymerization reactions.

Hydrosilylation Reactions

Hydrosilylation is a key application of Ethenyltriethylsilane, where a silicon-hydride bond is added across the carbon-carbon double bond of the vinyl group. This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst. The general scheme for this reaction can be visualized as an experimental workflow.

Caption: A generalized workflow for the platinum-catalyzed hydrosilylation of Ethenyltriethylsilane.

Safety and Handling

Ethenyltriethylsilane is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethenyltriethylsilane (CAS 1112-54-5) is a significant organosilicon compound with well-defined physical and chemical properties. Its primary utility lies in its application as a monomer in polymerization and as a substrate in hydrosilylation reactions, making it a valuable tool for chemists in both academic and industrial research. The standardized methods for determining its physical properties ensure consistent quality control and reliable data for research and development.

References

- 1. petrolube.com [petrolube.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D4052 - eralytics [eralytics.com]

- 7. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. store.astm.org [store.astm.org]

- 10. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 11. matestlabs.com [matestlabs.com]

- 12. store.astm.org [store.astm.org]

- 13. scribd.com [scribd.com]

- 14. store.astm.org [store.astm.org]

- 15. petrolube.com [petrolube.com]

In-Depth Technical Guide to the Health and Safety of Triethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for Triethylvinylsilane (CAS No. 1112-54-5). The information is compiled from various sources, including safety data sheets and regulatory guidelines. It is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, safe handling procedures, and emergency responses related to this compound.

Physicochemical Properties

This compound is a liquid with the following physical and chemical properties:

| Property | Value |

| Molecular Formula | C8H18Si |

| Molecular Weight | 142.31 g/mol [1] |

| Boiling Point | 146-147 °C[1] |

| Density | 0.771 g/mL at 25 °C[1] |

| Flash Point | 25 °C (77.0 °F) - closed cup[1] |

| Refractive Index | n20/D 1.434[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour[1] |

| Skin irritation | 2 | H315: Causes skin irritation[1] |

| Eye irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity – single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Toxicological Information

Detailed quantitative toxicological data for this compound is limited in publicly available literature. Much of the available information is qualitative or derived from related compounds.

Acute Toxicity

-

Oral LD50 (Rat): > 2000 mg/kg bodyweight

-

Dermal LD50 (Rat): > 2000 mg/kg bodyweight

-

Inhalation LC50 (Rat): > 21.3 mg/l air

It is important to note that these values are for a related compound and should be used with caution as an indicator of this compound's potential toxicity.

Skin Corrosion/Irritation

This compound is classified as a skin irritant (Category 2).[1] Direct contact may cause redness and irritation.

Serious Eye Damage/Irritation

This compound is classified as causing serious eye irritation (Category 2).[1] Contact with the eyes can cause significant irritation.

Respiratory or Skin Sensitization

Information on the potential for this compound to cause skin or respiratory sensitization is not available.

Germ Cell Mutagenicity

No specific studies on the mutagenicity of this compound were found.

Carcinogenicity

No specific studies on the carcinogenicity of this compound were found.

Reproductive Toxicity

No specific studies on the reproductive toxicity of this compound were found.

Specific Target Organ Toxicity (STOT)

-

Single Exposure: this compound is classified as causing respiratory irritation (Category 3).[1]

-

Repeated Exposure: No data available.

Aspiration Hazard

No data available.

Experimental Protocols

While specific experimental reports for this compound are not available, the following sections describe the general methodologies for key toxicological endpoints as outlined by the Organisation for Economic Co-operation and Development (OECD) guidelines. These protocols would be followed to generate the necessary data for a comprehensive safety assessment.

Acute Oral Toxicity (OECD 401)

An acute oral toxicity study is typically conducted on rats. A single high dose of the test substance is administered by gavage to a group of animals. If no mortality is observed, the LD50 is determined to be greater than that dose. If mortality occurs, the study is repeated with varying dose levels to determine the dose that is lethal to 50% of the test animals (LD50).[2] Observations include mortality, clinical signs of toxicity, and body weight changes over a 14-day period.[2] A gross necropsy is performed on all animals at the end of the study.[2]

Acute Dermal Irritation/Corrosion (OECD 404)

This test is typically performed on albino rabbits. A single dose of 0.5 mL (for liquids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²) under a semi-occlusive dressing for a 4-hour exposure period.[3][4][5] The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3][5] The severity of the reactions is scored to determine the level of irritation.[3]

Acute Eye Irritation/Corrosion (OECD 405)

This study also typically uses albino rabbits. A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal, with the other eye serving as a control.[6][7][8][9] The eyes are examined at 1, 24, 48, and 72 hours after instillation for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling).[6][7][9] The severity of these lesions is scored to assess the irritation potential.[6]

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix).[10][11][12] If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted to determine the mutagenic potential.[10]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This in vitro test assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells (e.g., Chinese hamster ovary cells). The cells are exposed to the test substance with and without metabolic activation.[13][14][15][16] After a suitable incubation period, the cells are harvested, and the chromosomes are examined microscopically for aberrations such as breaks and exchanges.[13][14][15][16]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This in vitro genotoxicity test detects damage to chromosomes or the mitotic apparatus. Cultured mammalian cells are exposed to the test substance, with and without metabolic activation.[4][17][18][19] The formation of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division, is assessed in interphase cells. An increase in the frequency of micronucleated cells indicates genotoxic potential.[4][18]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.

-

Ingestion: Never give anything by mouth to an unconscious person. Get medical advice/attention.

Handling and Storage

-

Handling: Avoid all eye and skin contact and do not breathe vapor and mist. Provide good ventilation in the process area. Take precautionary measures against static discharge, and use only non-sparking tools. Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.

-

Storage: Keep in a cool place. Keep the container tightly closed.

Exposure Controls and Personal Protection

-

Engineering Controls: Provide local exhaust or general room ventilation.

-

Personal Protective Equipment:

-

Hand Protection: Wear neoprene or nitrile rubber gloves.

-

Eye Protection: Wear chemical goggles. Contact lenses should not be worn.

-

Skin and Body Protection: Wear suitable protective clothing.

-

Respiratory Protection: If exposure through inhalation may occur, use a NIOSH-certified organic vapor respirator.

-

Fire and Explosion Hazard

This compound is a flammable liquid and vapor.[1]

-

Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical.

-

Fire Hazard: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.

Signaling Pathways and Logical Relationships

As no specific information on the biological signaling pathways affected by this compound was found, a generalized workflow for assessing the health and safety of a chemical substance is presented below.

Caption: A generalized workflow for chemical hazard and risk assessment.

Conclusion

This technical guide summarizes the currently available health and safety information for this compound. While GHS classifications indicate that it is a flammable liquid and an irritant to the skin, eyes, and respiratory system, there is a notable lack of detailed, publicly available quantitative toxicological data, including acute toxicity values, genotoxicity, and chronic toxicity information. The provided experimental protocols, based on OECD guidelines, outline the standard methods for generating such data. For a complete and thorough risk assessment, further testing of this compound according to these established guidelines is necessary. In the interim, it is crucial that this substance be handled with appropriate caution, adhering to the safety precautions outlined in this guide and on its safety data sheet.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. repeated-dose toxicity studies: Topics by Science.gov [science.gov]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. ikev.org [ikev.org]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. cir-safety.org [cir-safety.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute inhalation toxicity of high concentrations of silane in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non-animal testing strategies for assessment of the skin corrosion and skin irritation potential of ingredients and fin… [ouci.dntb.gov.ua]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Registration Dossier - ECHA [echa.europa.eu]

- 15. Registration Dossier - ECHA [echa.europa.eu]

- 16. Triethoxyvinylsilane for synthesis 78-08-0 [sigmaaldrich.com]

- 17. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]

- 18. Ocular irritation: microscopic changes occurring over time in the rat with surfactants of known irritancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxicokinetics and physiologically based toxicokinetics in toxicology and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Triethylvinylsilane: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Triethylvinylsilane [(CH2=CH)Si(C2H5)3] is a versatile organosilane reagent utilized in a variety of chemical syntheses. Its stability and proper storage are critical for ensuring experimental reproducibility and safety. This guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage conditions, and safe handling protocols.

Chemical Stability

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, and to a lesser extent, thermal and oxidative degradation.

Hydrolytic Stability

The silicon-carbon bond in this compound is generally stable. However, like other organosilanes, it can be sensitive to moisture, particularly in the presence of acid or base catalysts. The hydrolysis of analogous trialkoxysilanes, which are more reactive, has been studied extensively and provides insights into the potential degradation pathway for this compound. The process involves the cleavage of the silicon-vinyl bond, although this is significantly slower than the hydrolysis of silicon-oxygen bonds in alkoxysilanes.

The rate of hydrolysis for organosilanes is influenced by both steric and inductive effects of the substituents on the silicon atom. For this compound, the presence of three ethyl groups provides some steric hindrance around the silicon center, which can slow the approach of water molecules.

Table 1: Comparative Hydrolysis Rates of Selected Organosilanes

| Organosilane | Relative Hydrolysis Rate | Notes |

| Methyltriethoxysilane (MTES) | Faster | The smaller methyl group offers less steric hindrance compared to an ethyl group. |

| Dimethyldiethoxysilane (DDS) | Slower than MTES | Fewer alkoxy groups to hydrolyze. |

| Tetraethoxysilane (TEOS) | Slower than MTES | Steric hindrance from four ethoxy groups. |

| Triethylsilane | Very Slow | Lacks a readily hydrolyzable group; Si-H bond can react with water under certain conditions. |

| This compound | Expected to be very slow | The Si-C bond is generally stable to hydrolysis under neutral conditions. |

Note: This table provides a qualitative comparison based on general principles of organosilane reactivity. Actual rates are highly dependent on specific conditions such as pH, temperature, and solvent.

Thermal Stability

This compound is a flammable liquid and should be kept away from heat, sparks, and open flames.[1] While specific decomposition temperatures for this compound are not well-documented in publicly available literature, information on related compounds suggests that thermal decomposition will likely involve cleavage of the silicon-carbon bonds and the vinyl group. The thermal decomposition of silanes can produce flammable gases such as hydrogen and hydrocarbons.[2][3] For instance, studies on the thermal decomposition of tetraethoxysilane (TEOS) have identified ethylene and ethanol as major products.[4]

Oxidative Stability

Vinylsilanes can undergo oxidation.[5] Strong oxidizing agents should be considered incompatible with this compound. Contact with oxidizers can lead to vigorous reactions and should be avoided.

Storage Conditions

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area.[6] | To minimize vapor pressure and reduce the risk of ignition. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture and oxygen. |

| Container | Keep in a tightly sealed, original container.[6] | To prevent contamination and evaporation. |

| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases.[2][6] | To prevent chemical reactions that could lead to degradation or hazardous conditions. |

| Light Exposure | Store in a dark place. | While not explicitly stated for this compound, it is a general good practice for reactive chemicals. |

Experimental Protocols

While specific stability testing protocols for this compound are not widely published, standard methods for assessing the stability of organosilanes can be adapted.

Protocol for Monitoring Hydrolytic Stability

This protocol outlines a general method for monitoring the hydrolysis of an organosilane using Gas Chromatography (GC).

-

Preparation of Standards: Prepare a series of calibration standards of this compound in a dry, inert solvent (e.g., anhydrous hexane).

-

Reaction Setup: In a sealed vial under an inert atmosphere, add a known concentration of this compound to a solvent system containing a controlled amount of water (and catalyst, if studying pH effects).

-

Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Quenching (if necessary): If a catalyst is used, the reaction in the aliquot may need to be quenched by neutralization or dilution in a dry solvent.

-

GC Analysis: Inject the aliquot into a GC equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID).

-

Data Analysis: Quantify the decrease in the this compound peak area over time relative to an internal standard to determine the rate of hydrolysis.

Diagrams

Hydrolysis of a Generic Trialkyl(vinyl)silane (Illustrative Pathway)

Safe Handling Workflow for this compound

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Triethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylvinylsilane [(CH₃CH₂)₃SiCH=CH₂], a key organosilicon compound, serves as a versatile building block in organic synthesis and materials science. Its unique reactivity, stemming from the presence of both a vinyl group and silicon-ethyl groups, allows it to participate in a variety of fundamental chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, focusing on hydrosilylation, the Heck reaction, and polymerization. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in the field.

Core Reaction Mechanisms

Hydrosilylation: The Addition of Si-H across a C=C Double Bond

Hydrosilylation is a cornerstone reaction in organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond. In the context of this compound, this typically refers to its synthesis from triethylsilane and acetylene. The reaction is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst.

Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism[1]. This catalytic cycle involves the following key steps:

-

Oxidative Addition: The triethylsilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

-

Olefin Coordination: The alkyne (acetylene) coordinates to the platinum center.

-

Migratory Insertion: The alkyne inserts into the platinum-hydrogen bond. This is often the rate-determining step.

-

Reductive Elimination: The final product, this compound, is formed through reductive elimination from the platinum complex, regenerating the platinum(0) catalyst.

Experimental Protocol: Synthesis of this compound via Hydrosilylation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Triethylsilane

-

Acetylene gas

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a condenser, and a septum is purged with argon.

-

Anhydrous toluene and a catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt relative to triethylsilane) are added to the flask.

-

Triethylsilane is added via syringe.

-

Acetylene gas is bubbled through the solution at a controlled rate at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

The reaction progress is monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the Si-H peak of triethylsilane.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Quantitative Data: Hydrosilylation of Acetylene with Triethylsilane

| Parameter | Value | Reference |

| Typical Yield | >90% | [2] |

| Catalyst Loading | 1-100 ppm Pt | General Knowledge |

| Reaction Temperature | Room Temperature to 80 °C | General Knowledge |

| Reaction Time | 1-4 hours | General Knowledge |

| Heat of Reaction (ΔH) | Approx. -38 kcal/mol | [3] |

Spectroscopic Data for this compound

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR (CDCl₃) | ~5.7-6.2 (m, 1H), ~4.9-5.1 (m, 2H), ~0.9 (t, 9H), ~0.6 (q, 6H) | Vinyl protons, Ethyl protons (CH₃), Ethyl protons (CH₂) |

| ¹³C NMR (CDCl₃) | ~137, ~132, ~7.5, ~4.0 | Vinyl carbons, Ethyl carbons |

| FTIR (neat) | ~3050, ~2950, ~1600, ~1410, ~1010, ~950 | =C-H stretch, C-H stretch, C=C stretch, Si-CH₂ bend, Si-O-C (trace impurity), C-H bend (vinyl) |

Heck Reaction: Palladium-Catalyzed Vinylation of Aryl Halides

The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base[1]. This compound can act as the alkene component, reacting with aryl halides to form arylated vinylsilanes.

Mechanism: The Heck Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle[4]:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Alkene Coordination: this compound coordinates to the Pd(II) center.

-

Migratory Insertion: The aryl group migrates from the palladium to one of the vinyl carbons of the coordinated this compound.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the arylated vinylsilane product and a palladium-hydride complex.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride complex.

Experimental Protocol: Heck Reaction of this compound with Iodobenzene

This protocol is a representative procedure for the Heck reaction.

Materials:

-

This compound

-

Iodobenzene

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Procedure:

-

A Schlenk tube is charged with palladium(II) acetate, triphenylphosphine, and anhydrous DMF under an argon atmosphere.

-

Iodobenzene and triethylamine are added to the mixture.

-

This compound is then added, and the reaction mixture is heated to 80-100 °C.

-

The reaction progress is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

-

The mixture is washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired (E)-triethyl(styryl)silane.

Quantitative Data: Heck Reaction of this compound with Aryl Halides

| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Iodobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 85-95 | [5][6] |

| Bromobenzene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 70-85 | [5][6] |

| 4-Iodoanisole | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | ~90 | [6] |

| 4-Bromotoluene | Pd(OAc)₂ / dppf | Cs₂CO₃ | Toluene | ~80 | [7] |

Polymerization of this compound

This compound can undergo polymerization through its vinyl group, leading to the formation of polysilanes with unique properties. Both free-radical and cationic polymerization methods can be employed.

a) Free-Radical Polymerization

Mechanism:

Free-radical polymerization proceeds via a chain reaction involving three main steps: initiation, propagation, and termination[8].

-

Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally decomposes to generate initial free radicals. These radicals then add to the vinyl group of a this compound monomer to form a new radical.

-

Propagation: The newly formed monomer radical adds to another this compound monomer, and this process repeats, leading to the growth of the polymer chain.

-

Termination: The chain growth is terminated by either combination (two growing chains couple) or disproportionation (a hydrogen atom is transferred from one chain to another).

Experimental Protocol: Free-Radical Polymerization of this compound

This protocol is a representative procedure for free-radical polymerization.

Materials:

-

This compound (freshly distilled)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene or benzene

-

Inert gas (Argon or Nitrogen)

-

Polymerization tube or Schlenk flask

Procedure:

-

This compound and the solvent are placed in a polymerization tube.

-

AIBN is added to the solution.

-

The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

The tube is sealed under vacuum or an inert atmosphere.

-

The polymerization is carried out by heating the tube in a thermostated bath at a temperature appropriate for AIBN decomposition (typically 60-80 °C).

-

After the desired reaction time, the tube is cooled, and the polymer is precipitated by pouring the solution into a non-solvent such as methanol.

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

b) Cationic Polymerization

Mechanism:

Cationic polymerization is initiated by an electrophilic species, such as a Lewis acid in the presence of a proton source (co-initiator)[9][10].

-

Initiation: The initiator/co-initiator system generates a carbocation from the this compound monomer.

-

Propagation: The carbocationic end of the growing polymer chain adds to the double bond of another monomer molecule.

-

Chain Transfer/Termination: The chain growth can be terminated by various processes, including reaction with a counter-ion, solvent, or by chain transfer to a monomer.

Experimental Protocol: Cationic Polymerization of this compound

This protocol is a representative procedure for cationic polymerization.

Materials:

-

This compound (rigorously dried and distilled)

-

Lewis acid initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)

-

Co-initiator (e.g., trace amount of water)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, hexane)

-

Inert gas (Argon or Nitrogen)

-

Dry glassware

Procedure:

-

A flame-dried reaction vessel is charged with the solvent and this compound under a strict inert atmosphere.

-

The solution is cooled to a low temperature (e.g., -78 °C) to control the polymerization rate and minimize side reactions.

-

The Lewis acid initiator is added dropwise to the stirred solution.

-

The polymerization is allowed to proceed for a specific time.

-

The reaction is quenched by the addition of a protic solvent like methanol.

-

The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.

Quantitative Data: Polymerization of this compound

Quantitative data for the homopolymerization of this compound is not as extensively reported as for other vinyl monomers. The following table provides typical ranges and expectations based on the polymerization of similar vinylsilanes.

| Parameter | Free-Radical Polymerization | Cationic Polymerization |

| Initiator | AIBN, BPO | BF₃·OEt₂, AlCl₃ |

| Temperature | 60-80 °C | -78 to 0 °C |

| Monomer Conversion | Variable, can be high | Often rapid and high |

| Molecular Weight (Mn) | 10³ - 10⁵ g/mol | 10³ - 10⁵ g/mol |

| Polydispersity Index (PDI) | Typically > 1.5 | Can be broad (>2) or narrow (<1.5) with living systems |

Conclusion

This compound is a valuable monomer and synthetic intermediate that undergoes a range of fundamental reactions. Understanding the mechanisms of hydrosilylation, the Heck reaction, and polymerization is crucial for harnessing its full potential in the synthesis of novel organic molecules, polymers, and advanced materials. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to design and execute experiments involving this versatile organosilicon compound. Further exploration into the kinetics and thermodynamics of these reactions will undoubtedly lead to even greater control and efficiency in the application of this compound.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pslc.ws [pslc.ws]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on Triethylvinylsilane synthesis

An In-depth Technical Guide to the Synthesis of Triethylvinylsilane

For researchers, scientists, and drug development professionals, the synthesis of versatile building blocks like this compound is a critical process. This guide provides a comprehensive review of the core synthetic methodologies for this compound, offering detailed experimental protocols, comparative data, and logical workflows to aid in procedural selection and implementation.

Key Synthetic Routes

The primary methods for synthesizing this compound include the hydrosilylation of acetylene, the dehydrogenative silylation of ethylene, and the Grignard reaction. Each pathway offers distinct advantages and disadvantages concerning yield, stereoselectivity, atom economy, and catalyst requirements.

Hydrosilylation of Acetylene with Triethylsilane

Hydrosilylation is one of the most common and efficient methods for preparing vinylsilanes.[1] This reaction involves the addition of a silicon-hydrogen bond from a hydrosilane (in this case, triethylsilane) across the carbon-carbon triple bond of an alkyne like acetylene.[1] It is an atom-economical approach, as all atoms from the reactants are incorporated into the final product.[2]

Experimental Protocol

A detailed methodology for the hydrosilylation of acetylene is as follows:

-

A reaction flask is charged with triethylsilane (1.0 equivalent) and a platinum-based catalyst, such as Karstedt's catalyst (0.01 mol%).[1]

-

The flask is thoroughly purged with an inert gas, such as argon or nitrogen.[1]

-

Acetylene gas is then bubbled through the solution at a controlled rate while maintaining the reaction at room temperature.[1]

-

The progress of the reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of triethylsilane.[1]

-

Upon completion, the catalyst is removed by filtering the reaction mixture through a short plug of silica gel.[1]

-

The crude product is then purified by fractional distillation to yield pure this compound.[1]

Caption: Workflow for this compound Synthesis via Hydrosilylation.

Dehydrogenative Silylation of Ethylene with Triethylsilane

Dehydrogenative silylation offers an alternative pathway, starting from an alkene like ethylene instead of an alkyne.[1] This method involves the formation of a C-Si bond with the concurrent loss of hydrogen gas (H₂), making it a less atom-economical process compared to hydrosilylation.[1]

Experimental Protocol

A detailed methodology for the dehydrogenative silylation of ethylene is as follows:

-

A pressure-rated reaction vessel is charged with triethylsilane (1.0 eq), a ruthenium-based catalyst (e.g., [RuHCl(CO)(PPh₃)₃], 2 mol%), and a hydrogen acceptor like norbornene (2.0 eq).[1]

-

The vessel is sealed and purged thoroughly with ethylene gas.[1]

-

The reaction mixture is heated to 120 °C for a period of 12 hours.[1]

-

After cooling the vessel to room temperature, the excess ethylene gas is carefully vented.[1]

-

The reaction mixture is filtered to remove the catalyst.[1]

-

The final product, this compound, is isolated from the filtrate by fractional distillation.[1]

References

Methodological & Application

Application Notes and Protocols for Triethylvinylsilane in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of triethylvinylsilane and its analogs (e.g., vinyltriethoxysilane) in polymer chemistry. Detailed protocols for key applications, quantitative data, and process diagrams are included to facilitate experimental design and implementation.

Application Note 1: Incorporation of Silane Functionality via Copolymerization

This compound serves as a versatile comonomer for introducing silicon-based functionalities into polymer chains. Through copolymerization with various monomers such as styrenes, acrylates, and olefins, polymers with tailored properties can be synthesized. The incorporated silane moieties can act as sites for subsequent crosslinking, improve thermal stability, enhance adhesion to inorganic substrates, and modify surface properties.

One of the primary methods for this is free radical polymerization, which is valued for its simplicity and tolerance of various functional groups. Another significant industrial application is the coordination copolymerization of ethylene with vinylsilanes, which produces functionalized polyolefins with enhanced properties.

Quantitative Data: Ethylene/Vinyltriethoxysilane (VTEoS) Copolymerization

The following table summarizes the results of ethylene and vinyltriethoxysilane copolymerization using an α-diimide nickel catalyst, demonstrating the influence of reaction conditions on catalytic activity and silicon incorporation.

| Catalyst | VTEoS Conc. (mol/L) | Al/Ni Ratio | Ethylene Pressure (MPa) | Activity (10⁵ g/(mol·h)) | Si Content (wt%) | Thermal Decomposition Temp (°C) |

| C4 | 0.2 | 500 | 0.4 | 9.10 | 0.74 | 485.1 |

| C4 | 0.4 | 500 | 0.4 | 7.50 | 1.32 | 486.3 |

| C4 | 0.8 | 500 | 0.4 | 5.31 | 2.51 | 488.5 |

| C4 | 1.2 | 500 | 0.4 | 3.20 | 3.39 | 490.2 |

| Data synthesized from studies on coordination copolymerization of ethylene and VTEoS.[1] |

Experimental Protocol: Free Radical Copolymerization of Styrene and Vinyltriethoxysilane (VTES)

This protocol describes the synthesis of a random copolymer of styrene and vinyltriethoxysilane, a precursor for creating modified polystyrene materials.

Materials:

-

Styrene (purified)

-

Vinyltriethoxysilane (VTES)

-

Toluene (solvent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (non-solvent for precipitation)

-

Tetrahydrofuran (THF) (solvent for purification)

-

Schlenk tube or round-bottom flask with condenser

-

Magnetic stirrer and hot plate

-

Nitrogen or Argon source

Procedure:

-

Monomer and Solvent Preparation: In a dry Schlenk tube under an inert atmosphere (N₂ or Ar), combine 10.4 g of styrene and 3.8 g of VTES in 50 mL of toluene. This corresponds to a molar ratio of approximately 5:1.

-

Initiator Addition: Add 0.015 g of AIBN (approximately 0.1 wt% of total monomers) to the solution.

-

Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 70°C. Allow the reaction to proceed with continuous stirring for 8-12 hours, or until a conversion of approximately 20% is reached to prevent compositional drift.

-

Termination and Precipitation: Stop the reaction by cooling the flask to room temperature and pouring the viscous solution into an excess of methanol (e.g., 500 mL) while stirring. The copolymer will precipitate as a white solid.

-

Purification: Recover the precipitated polymer by filtration. To purify, dissolve the polymer in a minimal amount of THF and re-precipitate it by adding the solution dropwise into a large volume of methanol. Repeat this dissolution-precipitation step two more times to remove unreacted monomers and initiator fragments.

-

Drying: Dry the purified poly(styrene-co-VTES) copolymer in a vacuum oven at 60°C until a constant weight is achieved.

-

Characterization: The resulting copolymer can be characterized by ¹H NMR to determine the incorporation of VTES, FT-IR to identify characteristic Si-O-C bonds, and GPC to determine molecular weight and polydispersity.

Workflow for Copolymer Synthesis

Application Note 2: Surface Modification of Polymers

The modification of polymer surfaces is critical for applications requiring controlled wettability, improved biocompatibility, or enhanced adhesion. This compound is an excellent agent for surface modification, particularly through plasma-induced graft polymerization. This technique uses a plasma field to create reactive sites (e.g., free radicals) on an inert polymer surface, which then initiate the polymerization of vinylsilane monomers directly from the surface. This results in a covalently bound, thin film of polysiloxane that durably alters the surface chemistry.

This method is highly effective for inert materials like ultrahigh molecular weight polyethylene (UHMWPE), which are otherwise difficult to functionalize.

Quantitative Data: Plasma Treatment of UHMWPE with VTES

The table below shows the effect of plasma treatment conditions on the surface properties of UHMWPE grafted with vinyl triethoxysilane (VTEOS).

| Plasma Power (W) | Pressure (Pa) | Time (min) | Water Contact Angle (°) (Untreated) | Water Contact Angle (°) (Treated) |

| 20 | 125 | 10 | 92.8 | 47.5 |

| 30 | 125 | 10 | 92.8 | 51.2 |

| 20 | 100 | 10 | 92.8 | 53.6 |

| 20 | 125 | 5 | 92.8 | 60.1 |

| Data from a study on plasma-induced in-situ grafting of VTEOS on UHMWPE.[2] |

Experimental Protocol: Plasma-Induced Grafting of VTES onto a Polymer Surface

This protocol details a general method for modifying a polymer substrate (e.g., polyethylene, PET, PTFE) using air plasma and VTES.

Materials:

-

Polymer substrate (e.g., UHMWPE film)

-

Vinyl triethoxysilane (VTES)

-

Plasma reactor (low-pressure radio frequency or microwave)

-

Vacuum pump

-

Air or Argon gas source

-

Reaction vessel (e.g., sealed glass ampoule)

-

Ethanol and deionized water for cleaning

Procedure:

-

Substrate Cleaning: Thoroughly clean the polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water. Dry the substrate completely in a vacuum oven or with a stream of dry nitrogen.

-

Plasma Activation: Place the cleaned, dry substrate into the plasma reactor chamber. Evacuate the chamber to a base pressure of <10 Pa. Introduce air as the plasma gas and stabilize the pressure at approximately 125 Pa.

-

Plasma Treatment: Ignite the plasma at a power of 20 W. Treat the substrate for 10 minutes. This process creates peroxide and hydroperoxide reactive groups on the polymer surface upon exposure to air.

-

Monomer Exposure: After treatment, vent the chamber and immediately transfer the activated substrate to a reaction vessel containing liquid VTES or a VTES vapor atmosphere. For in-situ grafting, the monomer can be introduced directly into the plasma chamber after the initial activation step.

-

Grafting Reaction: Seal the vessel and place it in an oven at 60-70°C for 2-4 hours to allow the graft polymerization to proceed from the activated surface sites.

-

Post-Grafting Cleaning: Remove the substrate from the vessel and wash it thoroughly with a suitable solvent (e.g., ethanol, toluene) in a Soxhlet extractor or via sonication to remove any physically adsorbed monomer or homopolymer.

-

Drying and Characterization: Dry the surface-modified polymer under vacuum. The success of the grafting can be confirmed by surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect silicon and oxygen, and water contact angle measurements to quantify the change in wettability.

Workflow for Plasma-Induced Surface Grafting

Application Note 3: Crosslinking via Hydrosilylation

Hydrosilylation is a highly efficient addition reaction between a silicon-hydride (Si-H) group and an unsaturated bond, such as the vinyl group in this compound. This reaction is fundamental to the curing of many silicone elastomers and resins. Typically, a vinyl-functionalized polymer or oligomer (like a vinyl-terminated polydimethylsiloxane) is mixed with a hydrosilane-functional crosslinking agent (e.g., polymethylhydrosiloxane, PMHS). In the presence of a platinum catalyst (such as Karstedt's or Speier's catalyst), a stable ethyl-silyl linkage (-Si-CH₂-CH₂-Si-) is formed, leading to the creation of a crosslinked polymer network.

Polymers containing this compound units, synthesized as described in Application Note 1, can be used as the vinyl-functional component in such a system.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation Crosslinking

This protocol describes the curing of a vinyl-terminated polydimethylsiloxane (V-PDMS) with a Si-H functional crosslinker.